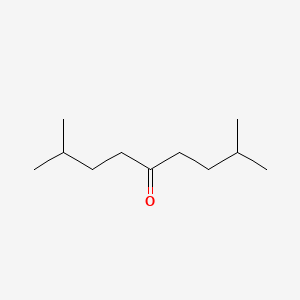

2,8-Dimethylnonan-5-one

Description

Contextualization of Branched Ketones in Contemporary Organic Chemistry

Branched ketones, a sub-class of ketones, are organic compounds featuring a carbonyl group (C=O) positioned within a non-linear carbon skeleton. ontosight.aichemicals.co.ukwikipedia.org This structural characteristic imparts specific physical and chemical properties that distinguish them from their linear counterparts. The branching can influence factors such as boiling point, solubility, and reactivity. ontosight.ai In contemporary organic chemistry, branched ketones are significant for several reasons. Their varied structures contribute to a wide range of applications, including their use in fragrances and as intermediates in the synthesis of more complex molecules. ontosight.ai The position and nature of the branching can introduce stereocenters, making them valuable chiral building blocks in asymmetric synthesis. nih.gov

Ketones, in general, are characterized by the sp2 hybridization of the carbonyl carbon, resulting in a trigonal planar geometry with bond angles of approximately 120°. chemicals.co.ukwikipedia.org They are polar molecules due to the electronegativity of the oxygen atom. chemicals.co.uk While resistant to mild oxidation, they can be reduced to secondary alcohols. chemicals.co.uk The presence of alkyl branches can sterically hinder the carbonyl group, affecting its reactivity towards nucleophiles.

Historical Development of Synthetic Methodologies for Nonanones

The synthesis of ketones has a long history in organic chemistry, with numerous methods developed over time. Early methods often involved the oxidation of secondary alcohols and the dry distillation of carboxylate salts. chemicalbook.com For the synthesis of nonanones specifically, historical approaches would have included variations of these general methods.

More advanced and specific syntheses have since been developed. These include the acetoacetic ester synthesis, which allows for the creation of various ketones through the alkylation and subsequent hydrolysis and decarboxylation of ethyl acetoacetate. wikipedia.org Another significant method is the reaction of organometallic reagents, such as Grignard reagents, with nitriles. wikipedia.org

The Wichterle reaction, reported in 1965, provided a method for the synthesis of bicyclic nonanones, showcasing the ongoing efforts to develop new synthetic routes to complex ketone structures. acs.org The development of methods for the direct α-alkylation of ketones with simple alkenes represents a more recent advancement, offering an atom-economical approach to branched ketones. nih.gov

Significance of 2,8-Dimethylnonan-5-one as a Chemical Intermediate

This compound, also known by synonyms such as diisoamyl ketone, serves as a valuable intermediate in organic synthesis. lookchem.com Its structure, featuring a central carbonyl group flanked by two isobutyl groups, makes it a useful building block for creating more complex organic molecules. lookchem.com

One of the key applications of this compound as an intermediate is in the pharmaceutical industry. lookchem.comevitachem.com It is utilized in the manufacturing processes of certain medications, where it may contribute to the formation of the final active pharmaceutical ingredient. lookchem.com Furthermore, its role extends to the synthesis of various other organic compounds, highlighting its versatility in chemical transformations. lookchem.com

The compound can undergo a variety of chemical reactions at the carbonyl group, such as reduction to form the corresponding alcohol, 2,8-dimethylnonan-5-ol, or reaction with organometallic reagents to introduce new carbon-carbon bonds. These transformations are fundamental in multi-step synthetic sequences. For instance, a total synthesis of (5S,6S)-6-amino-2,8-dimethylnonan-5-ol has been reported, demonstrating the utility of the ketone as a precursor to more complex, stereochemically defined molecules. researchgate.netresearchgate.net

Overview of Current Research Trajectories Involving this compound

Current research involving this compound appears to be focused on its application in synthetic organic chemistry and its analytical characterization. The molecule is commercially available and is used as a reference standard in analytical techniques like High-Performance Liquid Chromatography (HPLC). sielc.com Methods have been developed for its separation and analysis using reverse-phase HPLC, which is crucial for quality control and for monitoring reactions where it is used as a starting material or is formed as a product. sielc.com

Research also touches upon related structures, such as unsaturated derivatives like 2,8-dimethylnona-2,7-dien-4-one, which are investigated for their potential in organic synthesis as building blocks for more complex molecules, including pharmaceuticals and agrochemicals. The study of such related compounds provides insights into the reactivity and potential applications of the broader class of dimethyl-substituted nonanones.

The physical and chemical properties of this compound are well-documented in chemical databases, providing essential information for its use in research and industry. nist.govnist.gov This data includes its molecular formula (C₁₁H₂₂O), molecular weight (170.29 g/mol ), boiling point, and spectral information. lookchem.comnist.govnist.gov

Structure

3D Structure

Properties

IUPAC Name |

2,8-dimethylnonan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-9(2)5-7-11(12)8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCWLRHNAHIIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041541 | |

| Record name | 2,8-Dimethylnonan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-99-9 | |

| Record name | 2,8-Dimethyl-5-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisoamyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nonanone, 2,8-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,8-Dimethylnonan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dimethylnonan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOAMYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDP5663XVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for 2,8 Dimethylnonan 5 One

Retrosynthetic Analysis of the 2,8-Dimethylnonan-5-one Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.org For this compound, a symmetrical ketone, the most logical disconnection is at the carbon-carbon bonds adjacent to the carbonyl group. This leads to two primary retrosynthetic pathways.

A primary disconnection can be made at the C4-C5 and C5-C6 bonds, suggesting a convergent synthesis. This approach simplifies the target molecule into two identical isobutyl fragments and a central carbonyl synthon. This strategy is often efficient as it allows for the preparation of large quantities of the side chains from a single set of reactions. scitepress.org

Another viable disconnection is at one of the C-C bonds alpha to the carbonyl group, for instance, at the C4-C5 bond. This linear approach would involve the formation of the ketone by coupling an isobutyl group with a larger fragment already containing the rest of the carbon skeleton.

Classical Approaches to this compound Synthesis

Several classical methods in organic synthesis can be employed to construct this compound. These methods often rely on well-established reactions that have been refined over many years.

Grignard and Organolithium Reagent Additions for Ketone Construction

Grignard and organolithium reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. masterorganicchemistry.comukdiss.com A common strategy for synthesizing ketones like this compound involves the reaction of an organometallic reagent with a suitable carboxylic acid derivative. masterorganicchemistry.com

One potential route involves the reaction of isobutylmagnesium bromide (a Grignard reagent) with a derivative of valeric acid. To prevent the common problem of over-addition to form a tertiary alcohol, a less reactive carboxylic acid derivative, such as a Weinreb amide, can be used. nju.edu.cn The reaction of isobutylmagnesium bromide with N-methoxy-N-methylisovaleramide would, after acidic workup, yield this compound.

Alternatively, an organolithium reagent like isobutyllithium (B1630937) could be used in a similar fashion. The general scheme for this type of synthesis is as follows:

Formation of the Grignard Reagent: Isobutyl bromide is reacted with magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form isobutylmagnesium bromide. ukdiss.com

Addition to an Acyl Compound: The Grignard reagent is then added to an appropriate acyl donor, such as an acid chloride or an ester. For instance, the reaction with isovaleroyl chloride would form the desired ketone. youtube.com

A multi-step synthesis starting from n-propyl alcohol has been demonstrated to produce 3-hexanone (B147009) (a related ketone), which involves creating a Grignard reagent and reacting it with an aldehyde, followed by oxidation. youtube.com A similar pathway could be envisioned for this compound, starting from isobutanol.

Alkylation Reactions in the Formation of this compound

Alkylation reactions provide another classical route to ketones. This approach typically involves the alkylation of an enolate or a related nucleophile. For the synthesis of this compound, one could envision the alkylation of a ketone enolate with an appropriate alkyl halide.

For example, the enolate of a smaller ketone, such as 4-methyl-2-pentanone, could be generated using a strong base like lithium diisopropylamide (LDA). This enolate could then be reacted with isobutyl bromide to form the desired product. The regioselectivity of enolate formation would be a key consideration in this approach.

Acylation and Condensation Reactions for Ketone Synthesis

Acylation reactions are fundamental to ketone synthesis. A relevant example is the Friedel-Crafts acylation, although this is typically used for aromatic ketones. For aliphatic ketones like this compound, related condensation reactions can be employed.

While not a direct synthesis of this compound, the Claisen condensation is a classic method for forming β-keto esters, which can be precursors to ketones. A related reaction, the acylation of an organocadmium or organocuprate reagent with an acid chloride, offers a more direct route. For instance, the reaction of isovaleroyl chloride with diisobutylcadmium (prepared from isobutylmagnesium bromide and cadmium chloride) would yield this compound.

A synthesis of the related compound 2,8-dimethyl-4,6-nonanedione has been reported, which involves condensation reactions. chemsynthesis.com

Oxidation of Precursor Alcohols to this compound

The oxidation of a secondary alcohol is a very common and efficient method for preparing ketones. organic-chemistry.org Therefore, the synthesis of 2,8-Dimethylnonan-5-ol would be a key intermediate step. This precursor alcohol can be synthesized via a Grignard reaction, for example, by reacting isobutylmagnesium bromide with isovaleraldehyde. masterorganicchemistry.comyoutube.com

Once 2,8-Dimethylnonan-5-ol is obtained, it can be oxidized to the corresponding ketone using a variety of oxidizing agents. organic-chemistry.orgsmolecule.com

Common oxidizing agents for this transformation include:

Chromium-based reagents: Jones reagent (CrO₃ in H₂SO₄/acetone) and pyridinium (B92312) chlorochromate (PCC) are effective for this oxidation. youtube.com

Swern oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions.

Dess-Martin periodinane (DMP): This is another mild and selective oxidizing agent for converting secondary alcohols to ketones.

Modern Catalytic Methods for this compound and its Precursors

Modern synthetic chemistry has seen a shift towards more efficient and environmentally friendly catalytic methods. nju.edu.cnnih.gov These approaches often offer higher selectivity and milder reaction conditions compared to classical methods.

For the synthesis of ketones, several modern catalytic methods have been developed. researchgate.net These include:

Palladium-catalyzed coupling reactions: Palladium catalysts are versatile for forming C-C bonds. For example, a palladium-catalyzed reaction between an acid chloride and an organotin compound (Stille coupling) or an organoboron compound (Suzuki coupling) can be used to synthesize ketones. acs.org The synthesis of this compound could potentially be achieved by coupling isovaleroyl chloride with an appropriate isobutyl-organometallic reagent under palladium catalysis.

Rhodium-catalyzed reactions: Rhodium catalysts have been used for the 1,4-addition of terminal alkynes to conjugated ketones. researchgate.net While not directly applicable to the synthesis of a saturated ketone like this compound, related rhodium-catalyzed hydroacylation reactions could be a potential route.

Photoredox catalysis: This emerging field uses light to drive chemical reactions. Photoredox catalysis, in combination with nickel catalysis, has been used for the cross-electrophile coupling of carboxylic acids with organohalides to form ketones. nju.edu.cn This method avoids the need to pre-form organometallic reagents.

The development of catalytic methods for the enantioselective synthesis of ketones is also an active area of research. nih.gov While this compound is achiral, the synthesis of chiral precursors could be achieved using these modern catalytic techniques.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Building Blocks

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they offer versatile pathways for assembling the building blocks required for the synthesis of this compound. nih.govunibo.it These methods often provide high selectivity and functional group tolerance under mild reaction conditions. researchgate.net

One plausible approach involves the coupling of an organometallic reagent derived from isovaleric acid with a suitable electrophile. For instance, a Suzuki coupling reaction could be employed. nih.gov In a hypothetical pathway, an isopentyl boronic acid derivative could be coupled with isovaleroyl chloride in the presence of a palladium catalyst. The general mechanism for such acylative Suzuki couplings involves the oxidative addition of the acyl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the ketone.

| Catalyst System | Reactants | Product | Potential Advantages |

| Pd(PPh₃)₄ / Base | Isovaleroyl chloride, Isopentylboronic acid | This compound | Mild conditions, high yield |

| NiCl₂(dppp) | Isovaleryl anhydride, Isopentylzinc chloride | This compound | Use of less expensive nickel catalyst |

| Rh(CO)₂(acac) | Isovaleraldehyde, 1-butene | Intermediate for further conversion | Atom economical hydroacylation |

This table presents hypothetical transition metal-catalyzed reactions for the synthesis of this compound based on established coupling methodologies.

Another strategy is the carbonyl-Heck reaction, which involves the 1,2-insertion of an organometallic species into an aldehydic C=O bond. ccspublishing.org.cn For example, an isopentyl-palladium species could add to isovaleraldehyde, followed by oxidation of the resulting alkoxide to furnish this compound. The development of rhodium-catalyzed reductive coupling-redox isomerization reactions also provides a pathway where aldehydes can be coupled with vinyl halides to form ketones. ccspublishing.org.cn

Organocatalytic Approaches to α-Branched Ketones Analogous to this compound

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. chiba-u.jpuni-giessen.de For the synthesis of α-branched ketones analogous to this compound, organocatalytic methods can be employed to control the stereochemistry at the α-positions if prochiral starting materials are used. While this compound itself is achiral, the principles of organocatalytic α-functionalization are relevant for creating similar, more complex structures.

A key organocatalytic transformation is the asymmetric aldol (B89426) reaction. nih.gov For instance, the reaction between a ketone and an aldehyde, catalyzed by a chiral amine such as proline, can generate β-hydroxy ketones with high enantioselectivity. These intermediates can then be further transformed. Although direct synthesis of a symmetrical ketone like this compound via this method is not straightforward, the underlying principles of enamine and iminium ion catalysis are fundamental. unibo.it

Radical N-heterocyclic carbene (NHC) catalysis offers a direct method for the synthesis of dialkyl ketones from aliphatic aldehydes. acs.org This approach allows for the coupling of an aliphatic aldehyde with a redox-active ester, providing a route to sterically hindered ketones. acs.org

| Organocatalyst | Reaction Type | Substrate Example for Analogs | Key Features |

| Chiral Proline Derivatives | Asymmetric Aldol Reaction | Acyclic ketones and aldehydes | Formation of chiral β-hydroxy ketone precursors |

| Chiral Phosphoric Acids | Asymmetric 1,6-Addition | β-Keto acids and 4-hydroxybenzyl alcohols | Synthesis of chiral β,β-diaryl ketones rsc.org |

| N-Heterocyclic Carbenes (NHCs) | Radical Acyl Anion Chemistry | Aliphatic aldehydes and redox-active esters | Direct synthesis of sterically hindered ketones acs.org |

This table illustrates organocatalytic strategies applicable to the synthesis of α-branched ketones analogous to this compound.

Chemo- and Regioselective Synthesis of this compound

The synthesis of a symmetrical ketone like this compound from two identical fragments simplifies some aspects of regioselectivity. However, achieving high chemoselectivity, avoiding side reactions, and ensuring the desired connectivity remain crucial.

A classic and direct method for the synthesis of ketones is the reaction of an organometallic reagent with a carboxylic acid derivative. The Grignard reaction, for example, can be used to synthesize ketones from nitriles. commonorganicchemistry.comchemistrysteps.com The reaction of isopentylmagnesium bromide with isovaleronitrile, followed by acidic workup, would yield this compound. commonorganicchemistry.com To avoid the common side reaction of the ketone product with another equivalent of the Grignard reagent, careful control of stoichiometry and reaction temperature is essential.

Another approach is the reaction of an organocadmium or organocuprate reagent with an acyl halide. These less reactive organometallics are known to selectively form ketones without significant further reaction. For example, the reaction of diisopentylcadmium (prepared from isopentylmagnesium bromide and cadmium chloride) with isovaleroyl chloride would be a viable route.

Modern methods often utilize transition metal catalysis to achieve high chemo- and regioselectivity. For instance, palladium-catalyzed coupling reactions using organoboron reagents (Suzuki coupling) are highly selective. nih.gov The reaction of isovaleroyl chloride with an isopentylboronic acid derivative would proceed with high chemoselectivity, as the catalyst is specifically designed for this type of C-C bond formation. nih.gov

| Reagent Combination | Reaction Type | Selectivity Control |

| Isopentylmagnesium bromide + Isovaleronitrile | Grignard Reaction | Stoichiometric control to prevent secondary addition to the ketone product. commonorganicchemistry.com |

| Diisopentylcuprate + Isovaleroyl chloride | Gilman Reaction | Lower reactivity of cuprates prevents over-addition. |

| Isopentylboronic acid + Isovaleroyl chloride / Pd catalyst | Suzuki Coupling | High chemoselectivity inherent to the catalytic cycle. nih.gov |

This table outlines methods for the chemo- and regioselective synthesis of this compound.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound involves considering alternative reaction media, improving atom economy, and utilizing sustainable catalysts.

Solvent-Free and Aqueous Reaction Media for 2,8-Dimethylnonan-one Preparation

Traditional organic syntheses often rely on volatile and often toxic organic solvents. The development of solvent-free or aqueous reaction systems is a key goal of green chemistry.

Solvent-free reactions, often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and simplified purification procedures. nih.gov For example, a condensation reaction to form a precursor to this compound could potentially be carried out under solvent-free conditions. The synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone, a ketocyanine dye precursor, has been successfully achieved using an operationally simple and solvent-free protocol. nih.gov

Aqueous reaction media offer an environmentally benign alternative to organic solvents. While the low solubility of nonpolar reactants can be a challenge, the use of phase-transfer catalysts or surfactants can facilitate reactions in water. The direct synthesis of methyl isobutyl ketone from acetone (B3395972) has been explored in the gas phase, which can be considered a solvent-free system. researchgate.netacs.org

Atom Economy and Sustainability in this compound Manufacturing

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Syntheses with high atom economy are inherently more sustainable as they generate less waste.

Catalytic reactions are often more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is not consumed in the reaction. For example, a transition metal-catalyzed hydroacylation of an alkene is a highly atom-economical route to ketones. acs.org

Let's compare the theoretical atom economy of two plausible synthetic routes to this compound:

Route 1: Grignard Reaction with a Nitrile C₅H₁₁MgBr + C₅H₉CN → (Intermediate) → C₁₁H₂₂O

Reactants: Isovaleronitrile (C₅H₉N, MW: 83.13 g/mol ) and Isopentylmagnesium bromide (C₅H₁₁MgBr, MW: 163.35 g/mol )

Product: this compound (C₁₁H₂₂O, MW: 170.29 g/mol )

Byproducts in the final step (hydrolysis): Mg(OH)Br, NH₃

Theoretical Atom Economy: (170.29 / (83.13 + 163.35)) * 100% ≈ 69.1%

Route 2: Catalytic Decarboxylative Coupling A hypothetical catalytic reaction where two molecules of isovaleric acid are coupled with extrusion of CO₂ and H₂. 2 x C₅H₁₀O₂ → C₁₁H₂₂O + CO₂ + H₂

Reactants: 2 x Isovaleric acid (C₅H₁₀O₂, MW: 102.13 g/mol )

Product: this compound (C₁₁H₂₂O, MW: 170.29 g/mol )

Theoretical Atom Economy: (170.29 / (2 * 102.13)) * 100% ≈ 83.4%

This comparison illustrates that catalytic routes which minimize the use of stoichiometric reagents and the generation of byproducts can lead to significantly higher atom economy, a core principle of sustainable chemical manufacturing. The exploration of bio-based routes for the synthesis of diisobutyl ketone is also an area of interest for improving the sustainability of its production. datahorizzonresearch.com

Reactivity Profiles and Mechanistic Investigations of 2,8 Dimethylnonan 5 One

Nucleophilic Addition Reactions of the Carbonyl Moiety in 2,8-Dimethylnonan-5-one

The carbonyl group in this compound, a symmetrical dialkyl ketone, is a key site for nucleophilic addition reactions. The electrophilic nature of the carbonyl carbon, induced by the electronegative oxygen atom, makes it susceptible to attack by a variety of nucleophiles.

Stereoselectivity in Carbonyl Addition Reactions with this compound

Although this compound is an achiral molecule, nucleophilic addition can lead to the formation of a new stereocenter at the carbonyl carbon, resulting in a racemic mixture of enantiomers. However, if a pre-existing stereocenter is present in the nucleophile or if a chiral catalyst is employed, diastereoselective or enantioselective additions can be achieved.

In cases where the α-carbon to the carbonyl is chiral, the stereochemical outcome of nucleophilic addition can often be predicted by empirical models such as the Felkin-Anh and Cram models. These models consider the steric hindrance of the substituents on the adjacent chiral center to predict the favored trajectory of nucleophilic attack. The Felkin-Anh model, for instance, posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile, thereby minimizing steric interactions and directing the nucleophile to the less hindered face of the carbonyl. openochem.orguwindsor.cachemistnotes.com

Table 1: Predicted Stereochemical Outcome of Nucleophilic Addition to a Chiral α-Substituted Ketone based on the Felkin-Anh Model

| Model | Predicted Major Diastereomer | Key Principle |

| Felkin-Anh | The nucleophile attacks the carbonyl carbon from the face opposite to the largest substituent on the adjacent stereocenter. | Minimization of steric hindrance between the incoming nucleophile and the largest group at the α-position. |

| Cram's Rule | The nucleophile attacks from the less hindered side after the largest substituent on the α-carbon is positioned anti to the R group of the carbonyl. | Steric hindrance dictates the conformation of the substrate, influencing the direction of nucleophilic attack. |

Aldol (B89426) and Related Condensation Reactions Involving this compound

The α-hydrogens of this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of this compound in a self-aldol addition reaction. The resulting β-hydroxy ketone can then undergo dehydration to form an α,β-unsaturated ketone, in what is known as an aldol condensation. byjus.comwikipedia.org

The general mechanism for a base-catalyzed aldol condensation is as follows:

Enolate formation: A base removes an α-hydrogen from the ketone to form a resonance-stabilized enolate. pharmaxchange.info

Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of a second ketone molecule. youtube.com

Protonation: The resulting alkoxide is protonated to give a β-hydroxy ketone (the aldol adduct).

Dehydration: Under heating or stronger basic/acidic conditions, the β-hydroxy ketone can eliminate a molecule of water to form an α,β-unsaturated ketone.

In a "crossed" or "mixed" aldol condensation, the enolate of this compound could react with a different aldehyde or ketone. To avoid a complex mixture of products in such reactions, one of the carbonyl compounds is typically chosen to be non-enolizable (lacking α-hydrogens). byjus.com

α-Functionalization of this compound

The presence of acidic α-hydrogens in this compound allows for a variety of functionalization reactions at the α-positions.

Enolization and Enolate Chemistry of this compound

The formation of an enolate is a critical step for many reactions involving ketones. This compound has two equivalent α-carbons, each bearing two protons. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures leads to the quantitative formation of the lithium enolate. masterorganicchemistry.com The use of a bulky base like LDA favors the formation of the kinetic enolate, although in the case of a symmetrical ketone like this compound, only one enolate is possible.

Table 2: Common Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Typical Conditions | Notes |

| Lithium diisopropylamide (LDA) | ~36 | THF, -78 °C | Strong, non-nucleophilic, sterically hindered base. Ideal for kinetic enolate formation. |

| Sodium hydride (NaH) | ~35 | THF or DMF | Strong, non-nucleophilic base. Often used for thermodynamic enolate formation. |

| Sodium ethoxide (NaOEt) | ~16 | Ethanol | Weaker base, establishes an equilibrium with the ketone. |

Electrophilic Substitution at the α-Positions of this compound

Once the enolate of this compound is formed, it can react with a variety of electrophiles to introduce new substituents at the α-carbon.

Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position. fiveable.memasterorganicchemistry.com Acid-catalyzed halogenation proceeds through an enol intermediate, and the rate-determining step is the formation of the enol. libretexts.org Base-catalyzed halogenation occurs via an enolate, and the resulting α-halo ketone is often more acidic than the starting ketone, potentially leading to multiple halogenations. chemistrysteps.com

Alkylation: The enolate can act as a nucleophile in an SN2 reaction with an alkyl halide, forming a new carbon-carbon bond at the α-position. jove.comfiveable.meorganicchemistrytutor.com Primary and methyl halides are the best electrophiles for this reaction to avoid competing elimination reactions. jove.com

Reductive and Oxidative Transformations of this compound

The carbonyl group of this compound can undergo both reduction to an alcohol and oxidation to an ester.

Reductive Transformations:

This compound can be reduced to the corresponding secondary alcohol, 2,8-dimethylnonan-5-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). dalalinstitute.compw.live

Sodium Borohydride (NaBH₄): This is a relatively mild reducing agent that is selective for aldehydes and ketones. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comchemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. rsc.org

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent that can reduce a wider range of carbonyl compounds, including esters and carboxylic acids. Due to its high reactivity with protic solvents, reactions with LiAlH₄ are conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. pw.liveyoutube.com

Oxidative Transformations:

Ketones are generally resistant to oxidation under mild conditions. However, they can be oxidized by strong oxidizing agents or through specific reactions like the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.comorganicchemistrytutor.comorganic-chemistry.orgwikipedia.org The mechanism involves the migration of one of the alkyl groups from the carbonyl carbon to an adjacent oxygen atom. pw.livelibretexts.org For unsymmetrical ketones, the migratory aptitude of the alkyl groups determines the regioselectivity of the reaction. In the case of the symmetrical this compound, the migration of either isobutyl group would lead to the same ester product, isobutyl 3-methylbutanoate. The general migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

Table 3: Summary of Reductive and Oxidative Transformations

| Transformation | Reagent(s) | Product |

| Reduction | 1. NaBH₄, CH₃OH 2. H₂O | 2,8-Dimethylnonan-5-ol |

| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 2,8-Dimethylnonan-5-ol |

| Baeyer-Villiger Oxidation | mCPBA | Isobutyl 3-methylbutanoate |

Selective Reduction of the Ketone Functionality in this compound

The selective reduction of the ketone functionality in this compound to its corresponding secondary alcohol, 2,8-dimethylnonan-5-ol, is a fundamental transformation in organic synthesis. This can be achieved through several methods, most notably using complex metal hydrides or catalytic hydrogenation.

The most common and efficient method for this reduction on a laboratory scale involves the use of hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.comucalgary.ca These reagents act as a source of the hydride ion (H⁻), which performs a nucleophilic attack on the electrophilic carbonyl carbon. libretexts.org Sodium borohydride is a milder and more selective reagent, often preferred for its compatibility with protic solvents like methanol or ethanol. chemicalbook.com A documented synthesis of 2,8-dimethylnonan-5-ol from this compound utilizes sodium borohydride in methanol at 0°C. chemicalbook.com The reaction proceeds via the transfer of a hydride to the carbonyl carbon, forming a tetra-alkoxyborate intermediate. Subsequent workup with a dilute acid, such as HCl, protonates the resulting alkoxide to yield the final alcohol product. ucalgary.cachemicalbook.com

Lithium aluminum hydride is a significantly more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) due to its violent reaction with protic solvents. chemistrysteps.com While effective, its high reactivity makes it less selective than NaBH₄. For a simple, unfunctionalized ketone like this compound, both reagents would effectively yield the secondary alcohol.

Catalytic hydrogenation is another viable method, where molecular hydrogen (H₂) is used in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is highly effective but may also reduce other unsaturated functional groups if present in the molecule. For a saturated ketone like this compound, catalytic hydrogenation would cleanly produce 2,8-dimethylnonan-5-ol.

Enzymatic reductions using alcohol dehydrogenases (ADHs) offer a highly selective and environmentally benign alternative for converting ketones to chiral alcohols. nih.govresearchgate.net While specific studies on this compound are not prevalent, ADHs have been successfully used for the asymmetric reduction of challenging aliphatic ketones, yielding products with high enantiomeric excess. nih.govresearchgate.net

| Reagent/Method | Solvent | Typical Conditions | Product | Selectivity Notes |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to room temperature | 2,8-Dimethylnonan-5-ol | Highly selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 0°C to reflux, followed by aqueous workup | 2,8-Dimethylnonan-5-ol | Powerful; reduces a wide range of functional groups. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | Room temperature, elevated pressure | 2,8-Dimethylnonan-5-ol | Reduces other unsaturated groups (e.g., C=C, C≡C). |

| Alcohol Dehydrogenases (ADHs) | Aqueous buffer | Physiological temperatures | (R)- or (S)-2,8-Dimethylnonan-5-ol | Potentially highly enantioselective. |

Controlled Oxidation Pathways of this compound

The controlled oxidation of an acyclic, saturated ketone such as this compound is primarily characterized by the Baeyer-Villiger oxidation. wikipedia.orglibretexts.org This reaction converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic addition of the peroxyacid to the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. The key step is the subsequent rearrangement, where one of the alkyl groups attached to the carbonyl carbon migrates from carbon to the adjacent oxygen atom, displacing a carboxylate leaving group.

The regioselectivity of the Baeyer-Villiger oxidation is predictable and depends on the relative migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge is more likely to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two groups attached to the carbonyl are identical isobutyl groups (a type of primary alkyl group branched at the β-position). Because the two groups are symmetrical, only one product is possible. The migration of an isobutyl group results in the formation of isobutyl 4-methylpentanoate.

| Reaction | Typical Reagent | Migrating Group | Expected Product |

|---|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA | Isobutyl | Isobutyl 4-methylpentanoate |

Rearrangement Reactions and Fragmentation Processes of this compound

McLafferty Rearrangement in this compound under Electron Ionization

In mass spectrometry, the McLafferty rearrangement is a characteristic fragmentation pathway for molecules containing a carbonyl group and an accessible hydrogen atom on the γ-carbon. wikipedia.orgcambridge.org this compound fulfills these structural requirements, possessing multiple γ-hydrogens on both sides of the carbonyl group.

Upon electron ionization (EI), a non-bonding electron is removed from the carbonyl oxygen, forming a radical cation (molecular ion, M•⁺). chemguide.co.uk The molecular ion of this compound has a mass-to-charge ratio (m/z) of 170. This energetic ion can then undergo intramolecular hydrogen transfer. A hydrogen atom from a γ-carbon is transferred to the carbonyl oxygen through a six-membered cyclic transition state. libretexts.org This is followed by the cleavage of the bond between the α- and β-carbons. wikipedia.org

This process results in the elimination of a neutral alkene molecule and the formation of a new, resonance-stabilized enol radical cation. fiveable.me For this compound, the γ-hydrogens are on carbons 2 and 8. The transfer of a hydrogen from either of these positions leads to the cleavage of the C3-C4 bond (or the symmetrical C6-C7 bond).

Neutral Loss: The eliminated neutral molecule is 2-methylpropene (isobutylene), which has a molecular weight of 56 amu.

Detected Fragment: The resulting charged fragment is the enol of 4-methylpentan-2-one, which has an m/z of 114.

The mass spectrum of this compound shows a base peak at m/z 43, corresponding to the isobutyl cation ([C₄H₉]⁺) or the propanoyl cation ([CH₃CH₂CO]⁺) from α-cleavage, and significant peaks at m/z 57 ([C₄H₉]⁺) and m/z 85. nist.gov The peak corresponding to the McLafferty rearrangement fragment at m/z 114 is also expected, though its intensity can vary. uobasrah.edu.iq

| Process | Species | Formula | Mass (m/z) |

|---|---|---|---|

| Molecular Ion | This compound Radical Cation | [C₁₁H₂₂O]•⁺ | 170 |

| McLafferty Rearrangement | Enol Radical Cation | [C₇H₁₄O]•⁺ | 114 |

| Neutral Loss | 2-Methylpropene | C₄H₈ | 56 |

Other Thermally and Photochemically Induced Rearrangements

Beyond the fragmentation observed in mass spectrometry, aliphatic ketones like this compound can undergo rearrangements when subjected to thermal or photochemical energy. Photochemical reactions, initiated by the absorption of UV light, are particularly well-characterized for ketones and are known as Norrish reactions. wikipedia.orgedurev.in

Norrish Type I Reaction (α-Cleavage): Upon absorption of a photon, the ketone is promoted to an excited state. The Norrish Type I reaction involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. wikipedia.orgscribd.com This cleavage generates two radical fragments. For the symmetrical this compound, this cleavage produces an isobutyl radical and an isobutanoyl radical. These initial radicals can then undergo several secondary reactions:

Decarbonylation: The isobutanoyl radical can lose a molecule of carbon monoxide (CO) to form a second isobutyl radical.

Radical Recombination: The two isobutyl radicals can combine to form 2,5-dimethylhexane.

Disproportionation: A hydrogen atom can be transferred from one radical to another, yielding isobutane (B21531) and isobutylene (B52900) (2-methylpropene).

Norrish Type II Reaction: This reaction pathway is competitive with the Type I cleavage and occurs if the ketone possesses accessible γ-hydrogens, which is the case for this compound. libretexts.org The photochemical equivalent of the McLafferty rearrangement, this process involves intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. researchgate.net This biradical can then react in two ways:

Cleavage (Fragmentation): The Cα-Cβ bond cleaves to yield a shorter-chain ketone (acetone in this case, after tautomerization of the enol) and an alkene (1-isobutene or 2-methyl-1-propene). libretexts.org

Cyclization (Yang Cyclization): The biradical can cyclize to form a substituted cyclobutanol (B46151) derivative (1-isobutyl-2,2-dimethylcyclobutanol).

Purely thermal rearrangements (without ionization) of simple aliphatic ketones are less specific and typically require very high temperatures, often leading to complex mixtures of products through various radical-mediated cracking processes. royalsocietypublishing.org

Acid- and Base-Catalyzed Reactions of this compound

The reactivity of this compound in the presence of acids or bases is centered on the carbonyl group and the adjacent α-carbons.

Acid-Catalyzed Reactions: In the presence of an acid catalyst (e.g., H₂SO₄, TsOH), ketones exist in equilibrium with their enol tautomer. The mechanism involves the protonation of the carbonyl oxygen, making the α-protons more acidic. A weak base (like water or the conjugate base of the acid) can then abstract an α-proton to form the enol: 2,8-dimethylnon-4-en-5-ol. This enol intermediate is crucial for reactions such as acid-catalyzed α-halogenation. The formation of the enol is the rate-determining step for these reactions.

Base-Catalyzed Reactions: In the presence of a base (e.g., NaOH, LDA), an α-proton is abstracted to form a resonance-stabilized enolate anion. masterorganicchemistry.com The structure of this compound features two equivalent α-carbons (C4 and C6), each bearing two protons. The resulting enolate is a potent nucleophile and can participate in various reactions, including:

α-Alkylation: The enolate can be alkylated by reacting with an alkyl halide. However, achieving selective mono-alkylation can be challenging. For sterically hindered ketones, strong, bulky bases like lithium diisopropylamide (LDA) are often used to ensure complete and regioselective enolate formation. researchgate.netnih.gov

Aldol Addition: The enolate can act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone. wikipedia.org However, for a sterically hindered ketone like this compound, the self-aldol addition is likely to be very slow and thermodynamically unfavorable due to the steric crowding around both the nucleophilic enolate and the electrophilic carbonyl carbon in the transition state. masterorganicchemistry.com

| Condition | Key Intermediate | Potential Subsequent Reactions | Notes for this compound |

|---|---|---|---|

| Acid-Catalyzed (e.g., H₃O⁺) | Enol | α-Halogenation, Racemization | Equilibrium favors the ketone form. |

| Base-Catalyzed (e.g., OH⁻, OR⁻) | Enolate | Aldol Addition, α-Alkylation, α-Halogenation | Self-aldol addition is sterically hindered and unfavorable. |

Advanced Spectroscopic and Spectrometric Characterization of 2,8 Dimethylnonan 5 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2,8-dimethylnonan-5-one. It provides precise information about the chemical environment of each carbon and hydrogen atom, allowing for a complete mapping of the molecular structure. For aliphatic ketones, the chemical shifts of protons adjacent to the carbonyl group are typically observed in the range of 2.0-2.7 ppm. orgchemboulder.com

While one-dimensional (¹H and ¹³C) NMR provides fundamental data, complex molecules often require two-dimensional (2D) techniques for unequivocal signal assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons, for instance, between the H4 and H3 protons, and between the H6 and H7 protons, confirming the connectivity of the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It allows for the unambiguous assignment of a specific proton signal to its corresponding carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu For example, the protons on the methyl groups (H1/H1' and H9/H9') would show HMBC correlations to the C2 and C8 carbons, respectively, as well as the C3 and C7 carbons, confirming their positions at the ends of the branched chains. The protons on C4 and C6 would show a key correlation to the carbonyl carbon (C5).

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound Data is predicted based on standard chemical shift values and molecular structure.

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H1, H9 | ~0.90 | Doublet | 6H |

| H2, H8 | ~1.55 | Multiplet | 2H |

| H3, H7 | ~1.35 | Multiplet | 4H |

| H4, H6 | ~2.40 | Triplet | 4H |

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound Data is predicted based on standard chemical shift values and molecular structure.

| Atom Position | Chemical Shift (δ, ppm) |

|---|---|

| C1, C9 | ~22.5 |

| C2, C8 | ~28.0 |

| C3, C7 | ~24.5 |

| C4, C6 | ~43.0 |

| C5 | ~211.0 |

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org For a flexible aliphatic molecule like this compound, DNMR could be employed to study the rotational dynamics around its various carbon-carbon single bonds.

By varying the temperature of the NMR experiment, one can influence the rate of conformational exchange. At low temperatures, rotation may be slow enough to resolve distinct signals for protons or carbons in different conformational environments (e.g., axial vs. equatorial in a transient chair-like conformation). As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged single peak. libretexts.org While specific DNMR studies on this compound are not widely reported, the principles could be applied to investigate the energetic barriers to bond rotation and determine the relative populations of different conformers.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Functional Group Vibrations and Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong carbonyl (C=O) stretching absorption. nist.gov Aliphatic ketones typically exhibit this sharp peak around 1715 cm⁻¹. msu.edu Other significant absorptions include the C-H stretching vibrations from the methyl and methylene (B1212753) groups, typically appearing just below 3000 cm⁻¹, and C-H bending vibrations at lower frequencies.

Raman spectroscopy offers complementary information. While the C=O stretch is also visible in the Raman spectrum, the symmetric C-H stretching and C-C bond vibrations of the aliphatic backbone often produce strong Raman signals. spectrabase.com

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectrum | Intensity |

|---|---|---|---|

| C=O Stretch | 1715 ± 10 | IR, Raman | Strong (IR) |

| sp³ C-H Stretch | 2850 - 2960 | IR, Raman | Strong |

| CH₂ Bend (Scissoring) | ~1465 | IR | Medium |

| CH₃ Bend (Asymmetric) | ~1450 | IR | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₂₂O), the calculated exact mass is 170.167065 g/mol . spectrabase.com HRMS can confirm this elemental composition, distinguishing it from other isobaric compounds.

Upon ionization, typically through electron impact (EI), the molecule undergoes fragmentation, creating a unique pattern of fragment ions that serves as a molecular fingerprint. nist.gov The fragmentation of aliphatic ketones is well-characterized and primarily driven by two main pathways:

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org This is a dominant fragmentation pathway for ketones. libretexts.orgyoutube.com For the symmetric this compound, alpha-cleavage results in the loss of an isobutyl radical (•C₄H₉) to form a resonant-stabilized acylium ion.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond. youtube.com This process results in the loss of a neutral alkene molecule.

Tandem mass spectrometry (MS/MS) provides deeper insight into fragmentation mechanisms. wikipedia.orgnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nationalmaglab.org This allows for the construction of a detailed fragmentation tree, confirming the proposed pathways from the initial HRMS analysis. For example, selecting the acylium ion formed from alpha-cleavage and subjecting it to CID would produce further characteristic fragments, solidifying its structural assignment.

Table 4: Major Fragment Ions for this compound in EI-MS

| m/z | Proposed Ion Structure / Origin | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₁H₂₂O]⁺• | Molecular Ion |

| 113 | [CH₃CH(CH₃)CH₂CH₂CO]⁺ | Alpha-cleavage (loss of •C₄H₉) |

| 85 | [CH₃CH(CH₃)CH₂CO]⁺ | Secondary fragmentation |

| 71 | [C₅H₁₁]⁺ or [C₄H₇O]⁺ | Various pathways |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com It is exceptionally useful for analyzing complex mixtures and assessing the purity of compounds. nih.gov

In a GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component, such as this compound, elutes from the column at a characteristic retention time, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for positive identification by matching both the retention time and the mass spectrum against a known standard or library database. nist.gov This technique is invaluable for detecting impurities or quantifying the amount of this compound in a sample matrix.

Table 5: Typical GC-MS Parameters for Aliphatic Ketone Analysis

| Parameter | Typical Value / Condition |

|---|---|

| GC Column | DB-5ms, HP-5ms, or similar non-polar capillary column |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp (e.g., 50°C to 250°C at 10°C/min) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Ion Trap, or TOF |

Table of Mentioned Compounds

| Compound Name |

|---|

Chromatographic Techniques for Separation and Quantification of this compound

Chromatography is a cornerstone of analytical chemistry, providing the means to separate, identify, and quantify chemical compounds with high resolution and sensitivity. For a molecule like this compound, both HPLC and GC offer distinct advantages depending on the analytical objective, be it routine quantification or trace-level impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for this compound is critical for its quantification in various samples. A reverse-phase approach is typically favored for aliphatic ketones.

Method Parameters and Optimization

A successful separation of this compound has been achieved using a reverse-phase (RP) HPLC method. The selection of the stationary phase is a crucial first step. Columns such as C18 and Newcrom R1 have proven effective. The mobile phase composition is another critical parameter that is optimized to achieve the desired retention and resolution. A common mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. The presence of phosphoric acid helps to ensure good peak shape and reproducibility. For applications requiring mass spectrometric (MS) detection, a volatile acid such as formic acid is substituted for phosphoric acid to ensure compatibility with the MS interface.

The scalability of such a method is a significant advantage, allowing for its adaptation from analytical-scale quantification to preparative-scale isolation of the compound or its impurities. This versatility also extends to pharmacokinetic studies where the method can be applied to determine the concentration of this compound in biological matrices.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Detector | UV-Vis or Mass Spectrometry (MS) |

Gas Chromatography (GC) Applications for Purity and Trace Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound, making it highly suitable for assessing purity and conducting trace-level analysis. The choice of column and detector is paramount in developing a sensitive and selective GC method.

Purity Analysis

For determining the purity of this compound, a GC system equipped with a Flame Ionization Detector (GC-FID) is often employed. The separation is typically carried out on a capillary column with a polar stationary phase, which allows for the effective separation of the main component from any structurally related impurities. The NIST (National Institute of Standards and Technology) spectral database confirms the availability of gas chromatography data for 2,8-dimethyl-5-nonanone, indicating established methods for its analysis.

Trace Analysis

When the objective is to detect and quantify trace amounts of this compound, the sensitivity of the method becomes the primary concern. In such cases, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. The mass spectrometer provides highly specific detection, allowing for the identification and quantification of the target analyte even in complex matrices where co-elution with other compounds might occur.

For enhanced sensitivity in trace analysis of ketones, derivatization is a common strategy. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to convert the ketone into a derivative that is more amenable to detection by an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.

The selection of an appropriate GC column is also critical for trace analysis. A 5% phenyl polymethylsiloxane fused-silica capillary column is a versatile option known for its high separation efficiency and robustness in various GC-MS applications.

Table 2: General GC Parameters for the Analysis of Aliphatic Ketones

| Parameter | Condition for Purity Analysis (GC-FID) | Condition for Trace Analysis (GC-MS) |

|---|---|---|

| Column | Capillary column with a polar stationary phase | 5% phenyl polymethylsiloxane fused-silica capillary column |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Carrier Gas | Helium or Nitrogen | Helium |

| Injection Mode | Split/Splitless | Splitless |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine |

Computational and Theoretical Investigations of 2,8 Dimethylnonan 5 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For a flexible molecule like 2,8-dimethylnonan-5-one, DFT is particularly useful for exploring its conformational landscape. The rotation around the various single bonds in its aliphatic chains leads to numerous possible three-dimensional arrangements (conformers).

A typical DFT study involves optimizing the geometry of various initial structures to find local energy minima on the potential energy surface. The results of these calculations would identify the most stable conformer—the one with the lowest electronic energy. The relative energies of other conformers indicate their population at a given temperature. For this compound, the key conformational variables include the dihedral angles of the butyl chains attached to the central carbonyl group. The bulky isobutyl groups would likely favor staggered conformations to minimize steric hindrance.

Below is a hypothetical representation of data from a DFT conformational analysis.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using a representative DFT method (e.g., B3LYP/6-31G)*

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (°) | Description |

|---|---|---|---|

| 1 | 0.00 | C3-C4-C5-C6: 180, C4-C5-C6-C7: 180 | Most stable, fully extended anti-periplanar chains |

| 2 | 3.8 | C3-C4-C5-C6: 60, C4-C5-C6-C7: 180 | Gauche interaction on one side of the carbonyl |

| 3 | 7.6 | C3-C4-C5-C6: 60, C4-C5-C6-C7: 60 | Gauche interactions on both sides of the carbonyl |

The optimized geometry from these calculations also provides precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Computational methods can predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. nih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be derived. These predicted values can then be compared to experimental data to confirm structural assignments. Machine learning and data-driven approaches are also becoming increasingly accurate for predicting NMR spectra. nih.govnih.gov

IR Spectroscopy: Theoretical Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the energy required to excite different vibrational modes, such as bond stretching and bending. The C=O stretch of the ketone group in this compound is a particularly strong and characteristic absorption. The NIST WebBook provides an experimental gas-phase IR spectrum showing a prominent peak for the carbonyl stretch. nist.gov

Table 2: Key Experimental IR Absorption Peaks for this compound Data sourced from NIST Mass Spectrometry Data Center. nist.gov

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1715 | C=O (Ketone) stretch |

| ~2870-2960 | C-H (Alkyl) stretch |

| ~1465 | C-H (Alkyl) bend |

Mass Spectrometry (MS): While direct quantum chemical prediction of full mass spectra is complex, computational tools can model fragmentation pathways. researchgate.net In silico fragmentation can predict the mass-to-charge ratio (m/z) of likely fragments by identifying the weakest bonds and the most stable resulting ions. nih.govnih.gov For this compound (molecular weight 170.29 g/mol ), a common fragmentation is α-cleavage adjacent to the carbonyl group. nist.gov

Table 3: Major Fragments in the Experimental Mass Spectrum of this compound Data sourced from NIST Mass Spectrometry Data Center. nist.gov

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 113 | [CH₃(CH₃)CHCH₂CH₂CO]⁺ | α-cleavage, loss of isobutyl radical |

| 85 | [CH₃(CH₃)CHCH₂CH₂]⁺ or [CH₂CO-isobutyl]⁺ | McLafferty rearrangement or further fragmentation |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Isopropyl cation or Acetyl cation from rearrangement |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the location of the most energetic electrons and acts as an electron donor in reactions. For a ketone, the HOMO typically has significant character on the oxygen atom's lone pair electrons.

LUMO: This orbital is the lowest energy location for accepting new electrons and acts as an electron acceptor. In this compound, the LUMO is expected to be the π* antibonding orbital of the C=O double bond, centered on the carbonyl carbon and oxygen atoms.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive.

Reactivity indices such as electronegativity, chemical hardness, and electrophilicity can be derived from the HOMO and LUMO energies to quantify the molecule's reactive tendencies. For this compound, the carbonyl carbon is the primary electrophilic site (susceptible to nucleophilic attack), a fact supported by the localization of the LUMO.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov An MD simulation would provide a dynamic picture of this compound's flexibility and its interactions with its environment.

In a typical simulation, the molecule would be placed in a "box" of solvent molecules (e.g., water or a nonpolar solvent), and Newton's laws of motion would be solved for every atom over a series of very short time steps. mdpi.com This methodology allows for:

Exploring Conformational Landscapes: MD can reveal the transitions between different conformers and identify the most populated shapes over time, providing a more dynamic view than static DFT calculations.

Analyzing Intermolecular Interactions: Simulations can model how this compound interacts with solvent molecules or other solutes. For instance, in an aqueous environment, MD could show the formation and dynamics of hydrogen bonds between water and the ketone's carbonyl oxygen.

Reaction Mechanism Modeling and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical modeling could investigate reactions such as:

Nucleophilic Addition: The addition of a nucleophile (e.g., a Grignard reagent or a hydride) to the electrophilic carbonyl carbon.

Enolate Formation: The abstraction of an α-proton (a proton on a carbon adjacent to the carbonyl) by a base.

By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy. Calculating the activation energy allows for the theoretical prediction of reaction rates and provides a deeper understanding of why a reaction follows a particular pathway.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

Cheminformatics applies computational methods to analyze chemical data. QSPR is a subfield that aims to build mathematical models correlating a molecule's structure with its physical or chemical properties. researchgate.net

To build a QSPR model for a property like boiling point, one would first calculate a set of numerical values, known as molecular descriptors, for a large number of ketones. These descriptors encode information about the molecule's topology, geometry, and electronic properties. For this compound, relevant descriptors would include:

Table 4: Selected Molecular Descriptors for this compound Values are either calculated from its known structure or sourced from chemical databases. guidechem.comuni.lu

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 170.30 g/mol | Mass of the molecule |

| XLogP3-AA | 3.2 | Predicted octanol-water partition coefficient (hydrophobicity) |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Surface area associated with polar atoms (oxygen) |

| Rotatable Bond Count | 6 | Number of bonds that allow free rotation, indicating flexibility |

| Complexity | 111 | A measure of the complexity of the molecular structure |

Statistical methods, such as multiple linear regression or machine learning, are then used to create an equation linking these descriptors to the property of interest. Such a model could then be used to predict the properties of other ketones without needing to synthesize and test them experimentally.

Applications of 2,8 Dimethylnonan 5 One in Chemical Science and Industry

2,8-Dimethylnonan-5-one as a Building Block in Organic Synthesis

Ketones are recognized as exceptionally versatile building blocks in organic synthesis. rsc.orgresearchgate.net They serve as precursors for a vast array of more structurally complex, natural product-inspired compounds due to the reactivity of the carbonyl group. rsc.orgscribd.com This functional group can participate in a multitude of transformations, including nucleophilic additions, reductions, and enolate chemistry, which are fundamental to constructing the carbon skeletons of intricate molecules. researchgate.net

The ketone moiety is a cornerstone in the synthesis of pharmaceuticals, fragrances, and dyes. nih.gov As a functional group, it is a versatile reaction center for many widely-used synthetic reactions that build molecular complexity. nih.gov While specific examples of this compound being used as a starting material in the total synthesis of complex natural products are not extensively detailed in publicly available literature, its structure as a ketone makes it a viable candidate for such synthetic endeavors. The presence of the carbonyl group allows for the introduction of new functional groups and the formation of carbon-carbon bonds, positioning it as a potentially valuable intermediate in multi-step synthetic pathways. researchgate.net

A primary role of this compound in organic synthesis is serving as a precursor to its derivatives through functional group transformations. A well-documented example is its reduction to the corresponding secondary alcohol, 2,8-Dimethylnonan-5-ol. This conversion is a standard reaction in organic chemistry, typically achieved using a reducing agent such as sodium borohydride (B1222165).

In a representative synthesis, this compound is treated with sodium borohydride in a methanol (B129727) solvent. chemicalbook.com The borohydride adds a hydride ion to the electrophilic carbonyl carbon, and after an acidic workup, the ketone is converted into the alcohol 2,8-Dimethylnonan-5-ol. chemicalbook.com This derivative, a specialty alcohol, can then be used in further synthetic applications, such as the production of esters for various industrial uses.

| Reactant | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol | 2,8-Dimethylnonan-5-ol | 40% |

Utilization in Materials Science and Polymer Chemistry

The physical properties of ketones, largely dictated by their molecular structure, are the primary reason for their widespread industrial use. epa.gov Higher molecular weight, branched ketones like this compound possess characteristics that are particularly valuable in the formulation of coatings and other materials.

Ketones are highly efficient solvents used extensively in formulations for coatings, adhesives, and inks. chemicalsafetyfacts.org While specific data on this compound is limited, its properties can be understood by comparing it to structurally similar industrial ketones, such as Diisobutyl Ketone (DIBK) and Methyl Isoamyl Ketone (MIAK). These ketones are valued for their slow evaporation rates, good solvency for a wide range of synthetic resins, and low density. tpiohio.comeastman.com

DIBK, for instance, is a slow-evaporating solvent that effectively dissolves resins like nitrocellulose, alkyds, polyesters, and acrylics. tpiohio.comennoreindiachemicals.com This property makes it useful as a "retarder" solvent, which helps to improve the flow of a coating and prevent "blushing"—a cloudy appearance caused by rapid solvent evaporation trapping moisture. tpiohio.comennoreindiachemicals.com Similarly, MIAK is an excellent solvent for high-solids coatings, where a low-density solvent is advantageous for reducing the final Volatile Organic Compound (VOC) content of the product. eastman.com Given that this compound (Diisoamyl ketone) is a higher-boiling, low-density ketone, it is expected to exhibit similar beneficial properties, making it a suitable candidate for use as a specialty solvent in paints, lacquers, and adhesives. tpiohio.com

| Ketone | Key Properties | Primary Applications | Reference |

|---|---|---|---|

| Diisobutyl Ketone (DIBK) | Slow evaporation rate, good solvency for synthetic resins, low density. | Retarder solvent in coatings, improves flow, minimizes humidity blushing. | tpiohio.comennoreindiachemicals.com |

| Methyl Isoamyl Ketone (MIAK) | High solvent activity, slow evaporation rate, low density, low surface tension. | Solvent for high-solids coatings, automotive plastics, and polymerization processes. | eastman.com |

| Methyl Isobutyl Ketone (MIBK) | Medium evaporation rate, high solvent activity, dissolves a wide range of resins. | Solvent for paints, inks, lacquers, adhesives, and extraction agent. | chemicalsafetyfacts.orgtpiohio.com |

The direct incorporation of this compound as a monomer into the backbone of novel polymers is not widely documented in scientific literature. The synthesis of polymers typically involves monomers with two or more reactive functional groups that can form repeating linkages. While the ketone group of this compound can undergo reactions, its monofunctional nature makes it unsuitable for traditional polymerization pathways like step-growth polymerization.

However, related ketones can play an indirect role in polymer chemistry. For example, Methyl Isoamyl Ketone (MIAK) is used as a polymerization solvent for the production of high-solids acrylic resins. eastman.com In this role, the ketone does not become part of the polymer structure but provides the medium in which the polymerization reaction occurs, influencing properties like molecular weight and viscosity. It is plausible that this compound could serve a similar function as a high-boiling point process solvent in specific polymerization applications.

Significance in Fragrance and Flavor Chemistry as a Chemical Component